molecular formula C22H29N3O3 B3810026 N-({1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}methyl)nicotinamide

N-({1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}methyl)nicotinamide

Cat. No.: B3810026
M. Wt: 383.5 g/mol
InChI Key: CYSWPNQVNKMCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}methyl)nicotinamide, also known as MK-0249, is a small molecule drug that belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, metabolic disorders, and inflammatory diseases.

Mechanism of Action

N-({1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}methyl)nicotinamide exerts its therapeutic effects by inhibiting the activity of NAMPT, which leads to a decrease in the production of nicotinamide adenine dinucleotide (NAD+), a critical molecule involved in cellular metabolism and energy production. This, in turn, leads to a decrease in the activity of various cellular pathways, including those involved in cell proliferation, inflammation, and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including a decrease in the production of NAD+, a decrease in the activity of various cellular pathways involved in cell proliferation, inflammation, and glucose metabolism, and an increase in the activity of apoptotic pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-({1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}methyl)nicotinamide in lab experiments is its specificity towards NAMPT, which makes it an excellent tool for studying the role of NAMPT in various cellular processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for the research on N-({1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}methyl)nicotinamide, including:
1. Studying the potential therapeutic applications of this compound in various diseases, including cancer, metabolic disorders, and inflammatory diseases.
2. Developing new and more effective NAMPT inhibitors based on the structure of this compound.
3. Studying the potential synergistic effects of this compound with other drugs in the treatment of various diseases.
4. Investigating the potential side effects and toxicity of this compound in preclinical and clinical studies.
5. Studying the molecular mechanisms underlying the therapeutic effects of this compound in various diseases.
Conclusion:
This compound is a promising small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. Its specificity towards NAMPT makes it an excellent tool for studying the role of NAMPT in various cellular processes. However, further research is needed to fully understand the potential therapeutic applications of this compound and its limitations and side effects.

Scientific Research Applications

N-({1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}methyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, metabolic disorders, and inflammatory diseases. It has been shown to inhibit the activity of NAMPT, an enzyme that plays a critical role in the regulation of cellular metabolism and energy production.

Properties

IUPAC Name

N-[[1-[[4-ethoxy-3-(hydroxymethyl)phenyl]methyl]piperidin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-2-28-21-8-7-17(11-20(21)16-26)14-25-10-4-5-18(15-25)12-24-22(27)19-6-3-9-23-13-19/h3,6-9,11,13,18,26H,2,4-5,10,12,14-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSWPNQVNKMCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCCC(C2)CNC(=O)C3=CN=CC=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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